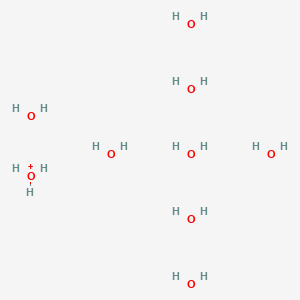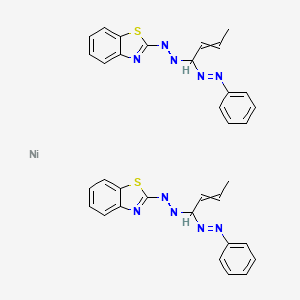
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is a complex organometallic compound that features a benzothiazole ring, a diazene group, and a nickel center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel typically involves the reaction of 2-aminothiophenol with aryl aldehydes in the presence of an oxidant such as DMSO. The reaction proceeds without the need for catalysts and tolerates a wide range of functional groups, providing the desired products in good to excellent yields .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can be carried out using reducing agents to yield lower oxidation states of nickel.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of nickel.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nickel complexes have shown promise.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel exerts its effects involves the interaction of the nickel center with various molecular targets. The benzothiazole ring and diazene group play crucial roles in stabilizing the nickel center and facilitating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring but without the diazene group or nickel center.
Nickel(II) benzothiazole complexes: Compounds that feature a benzothiazole ring coordinated to a nickel center but lack the diazene group.
Uniqueness
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is unique due to the presence of both the benzothiazole ring and the diazene group, which provide additional stability and reactivity to the nickel center. This combination of structural features makes it distinct from other nickel complexes and benzothiazole derivatives.
Propiedades
Número CAS |
139195-85-0 |
|---|---|
Fórmula molecular |
C34H30N10NiS2 |
Peso molecular |
701.5 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel |
InChI |
InChI=1S/2C17H15N5S.Ni/c2*1-2-8-16(20-19-13-9-4-3-5-10-13)21-22-17-18-14-11-6-7-12-15(14)23-17;/h2*2-12,16H,1H3; |
Clave InChI |
UMNQACYKQSLBKF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
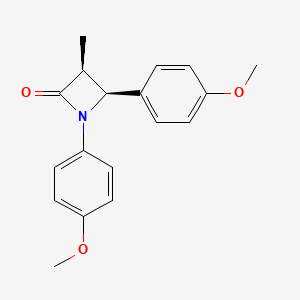
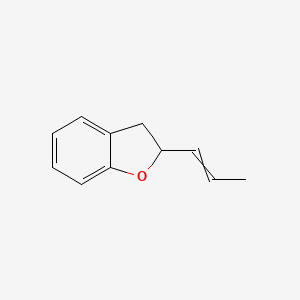
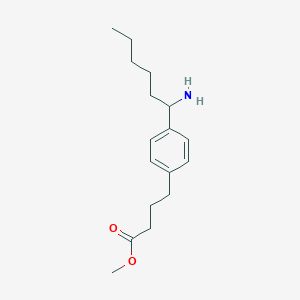
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

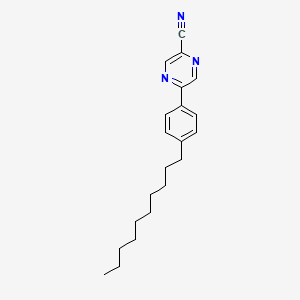
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
